Ethyl 2-phenylmethanesulfonylacetate
Overview
Description
Ethyl 2-phenylmethanesulfonylacetate is an organic compound with the molecular formula C11H14O4S and a molecular weight of 242.29 g/mol . It is also known by its IUPAC name, ethyl (benzylsulfonyl)acetate . This compound is characterized by the presence of a sulfonyl group attached to a phenyl ring and an ethyl ester group, making it a versatile intermediate in organic synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions: Ethyl 2-phenylmethanesulfonylacetate can be synthesized through various methods. One common approach involves the reaction of benzylsulfonyl chloride with ethyl acetate in the presence of a base such as sodium hydroxide. The reaction typically proceeds under mild conditions, with the base facilitating the nucleophilic substitution of the chloride by the ethyl acetate .
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can optimize the production process .
Chemical Reactions Analysis
Types of Reactions: Ethyl 2-phenylmethanesulfonylacetate undergoes various chemical reactions, including:
Oxidation: The sulfonyl group can be oxidized to form sulfone derivatives.
Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.
Substitution: The ester group can participate in nucleophilic substitution reactions, leading to the formation of different derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.
Substitution: Nucleophiles like amines or alcohols can react with the ester group under basic or acidic conditions.
Major Products Formed:
Oxidation: Sulfone derivatives.
Reduction: Sulfide derivatives.
Substitution: Various substituted esters and amides.
Scientific Research Applications
Ethyl 2-phenylmethanesulfonylacetate has a wide range of applications in scientific research:
Chemistry: It serves as an intermediate in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: The compound is used in the study of enzyme mechanisms and as a probe in biochemical assays.
Medicine: It is investigated for its potential therapeutic properties and as a building block for drug development.
Industry: The compound is utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of ethyl 2-phenylmethanesulfonylacetate involves its ability to undergo nucleophilic substitution reactions. The sulfonyl group acts as an electrophilic center, attracting nucleophiles and facilitating the formation of new chemical bonds. This reactivity is crucial for its role as an intermediate in various synthetic pathways .
Comparison with Similar Compounds
Ethyl methanesulfonate: Similar in structure but lacks the phenyl group.
Benzylsulfonyl chloride: Contains the sulfonyl and phenyl groups but lacks the ester functionality.
Ethyl benzenesulfonate: Similar but with a different sulfonyl group attachment.
Uniqueness: Ethyl 2-phenylmethanesulfonylacetate is unique due to the combination of its sulfonyl, phenyl, and ester groups, which confer distinct reactivity and versatility in organic synthesis. This makes it a valuable intermediate for the preparation of a wide range of chemical products .
Properties
IUPAC Name |
ethyl 2-benzylsulfonylacetate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14O4S/c1-2-15-11(12)9-16(13,14)8-10-6-4-3-5-7-10/h3-7H,2,8-9H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KQCBLFUXPRFYDD-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CS(=O)(=O)CC1=CC=CC=C1 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14O4S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
242.29 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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